4'-Desmethyl-6'-tosylmycophenolic Acid
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Overview
Description
4’-Desmethyl-6’-tosylmycophenolic Acid is a derivative of mycophenolic acid, which is known for its potent immunosuppressive properties. This compound is primarily used in research settings and has applications in the field of immunology, particularly in the study of organ transplantation and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Desmethyl-6’-tosylmycophenolic Acid involves multiple steps. The process typically starts with mycophenolic acid, which undergoes a series of chemical reactions to introduce the tosyl group and remove the methyl group at the 4’ position. The key steps include:
Protection of hydroxyl groups: This step involves protecting the hydroxyl groups to prevent unwanted reactions.
Introduction of the tosyl group: This is achieved using tosyl chloride in the presence of a base such as pyridine.
Demethylation: The methyl group at the 4’ position is removed using a demethylating agent like boron tribromide.
Industrial Production Methods
Industrial production of 4’-Desmethyl-6’-tosylmycophenolic Acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4’-Desmethyl-6’-tosylmycophenolic Acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Desmethyl-6’-tosylmycophenolic Acid has several scientific research applications:
Immunology: Used to study the mechanisms of immunosuppression and organ transplantation.
Pharmacology: Investigated for its potential therapeutic effects in autoimmune diseases.
Biochemistry: Used as a tool to study enzyme inhibition and protein interactions.
Medicinal Chemistry: Explored for the development of new immunosuppressive drugs.
Mechanism of Action
The mechanism of action of 4’-Desmethyl-6’-tosylmycophenolic Acid involves the inhibition of inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanosine nucleotides, which are essential for the proliferation of lymphocytes. By inhibiting IMPDH, the compound effectively suppresses the immune response, making it useful in preventing organ rejection and treating autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
Mycophenolic Acid: The parent compound, known for its immunosuppressive properties.
Mycophenolate Mofetil: A prodrug of mycophenolic acid, used clinically to prevent organ rejection.
Mycophenolate Sodium: Another derivative used in immunosuppressive therapy.
Uniqueness
4’-Desmethyl-6’-tosylmycophenolic Acid is unique due to the presence of the tosyl group and the absence of the methyl group at the 4’ position. These structural modifications enhance its potency and selectivity as an immunosuppressive agent, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
(E)-6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O8S/c1-13-4-8-16(9-5-13)32(28,29)31-22-17(10-6-14(2)7-11-19(24)25)21(26)15(3)18-12-30-23(27)20(18)22/h4-6,8-9,26H,7,10-12H2,1-3H3,(H,24,25)/b14-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGXPGLZKZKOOJ-MKMNVTDBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)O)O)C)COC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2C/C=C(\C)/CCC(=O)O)O)C)COC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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